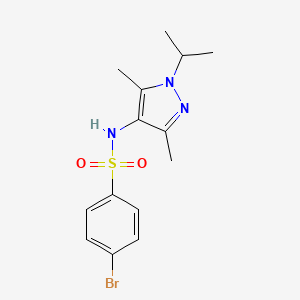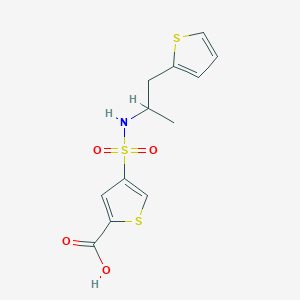
2-Thiophen-3-yl-2-(2,2,2-trifluoroethylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophen-3-yl-2-(2,2,2-trifluoroethylamino)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFEA and is a derivative of ethanolamine. The molecular formula of TFEA is C10H13F3NO2S.
Wirkmechanismus
The mechanism of action of TFEA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. TFEA has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. TFEA has also been shown to modulate the activity of various proteins such as G protein-coupled receptors and ion channels.
Biochemical and Physiological Effects:
TFEA has been shown to have various biochemical and physiological effects. In vitro studies have shown that TFEA can inhibit the growth of cancer cells and induce apoptosis. TFEA has also been shown to modulate the activity of various enzymes and proteins involved in the regulation of neurotransmitter levels in the brain. In vivo studies have shown that TFEA can improve glucose tolerance and insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TFEA in lab experiments include its high purity, stability, and low toxicity. TFEA is also relatively easy to synthesize, making it readily available for research purposes. The limitations of using TFEA in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. TFEA also has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on TFEA. One potential direction is the development of TFEA-based drugs for the treatment of various diseases such as cancer and diabetes. Another potential direction is the investigation of TFEA as a building block for the synthesis of novel materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of TFEA and its potential applications in various fields.
Synthesemethoden
The synthesis of TFEA can be achieved through a multi-step process. The first step involves the reaction of 2-bromo-3-thiophenol with sodium hydride to form 2-thiophenol. The second step involves the reaction of 2-thiophenol with 2,2,2-trifluoroethylamine hydrochloride in the presence of a base such as potassium carbonate to form TFEA.
Wissenschaftliche Forschungsanwendungen
TFEA has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, TFEA has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In biochemistry, TFEA has been studied for its ability to modulate the activity of enzymes and proteins. In material science, TFEA has been investigated for its potential as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
2-thiophen-3-yl-2-(2,2,2-trifluoroethylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NOS/c9-8(10,11)5-12-7(3-13)6-1-2-14-4-6/h1-2,4,7,12-13H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSNKVCPDZEJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CO)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophen-3-yl-2-(2,2,2-trifluoroethylamino)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)
![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)

![1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide](/img/structure/B7576859.png)
![1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7576866.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)

![Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-](/img/structure/B7576901.png)

